molecular formula C11H10ClN3O B13208043 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

Cat. No.: B13208043
M. Wt: 235.67 g/mol
InChI Key: HNMNZPGJJFWRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is a chemical compound that features a furan ring and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core. The furan ring can then be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzodiazole ring can produce dihydrobenzodiazoles .

Scientific Research Applications

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is unique due to the presence of both the furan and benzodiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-(furan-3-yl)-3H-benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C11H9N3O.ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;/h1-6H,12H2,(H,13,14);1H

InChI Key

HNMNZPGJJFWRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl

Origin of Product

United States

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